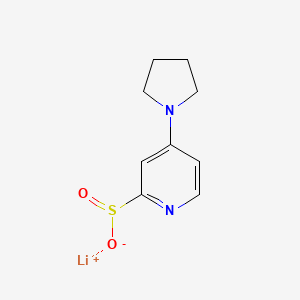
Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate, also known as LiPS, is a lithium salt that has been used in scientific research for a variety of purposes. This compound has been found to have a number of interesting properties, including its ability to act as a reducing agent, its potential as an anti-inflammatory agent, and its ability to interact with biological systems in unique ways. In
Mecanismo De Acción
The mechanism of action of Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate is not fully understood, but it is believed to involve its ability to interact with biological systems in unique ways. This compound has been found to modulate the activity of various enzymes and receptors, and it may also act as a scavenger of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including its ability to reduce inflammation, modulate the immune system, and act as an antioxidant. This compound has also been found to have neuroprotective effects, and it may have potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate in lab experiments is its ability to act as a reducing agent, which can be useful in a variety of organic chemistry reactions. This compound is also relatively easy to synthesize and purify, making it a convenient compound to work with. One limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate, including its potential use as a treatment for neurodegenerative diseases, its role in modulating the immune system, and its potential use in lithium-ion batteries. Further studies are also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate can be synthesized using a variety of methods, including the reaction of pyrrolidine with pyridine-2-sulfonyl chloride in the presence of lithium hydroxide. Another method involves the reaction of pyrrolidine with pyridine-2-sulfonic acid in the presence of lithium hydroxide. The resulting this compound compound is typically purified by recrystallization.
Aplicaciones Científicas De Investigación
Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate has been used in a number of scientific research applications, including as a reducing agent in organic chemistry reactions, as an anti-inflammatory agent in the treatment of inflammatory diseases, and as a probe for studying biological systems. This compound has also been studied for its potential use in lithium-ion batteries and as a precursor for the synthesis of other organic compounds.
Propiedades
IUPAC Name |
lithium;4-pyrrolidin-1-ylpyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.Li/c12-14(13)9-7-8(3-4-10-9)11-5-1-2-6-11;/h3-4,7H,1-2,5-6H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPDOGWZYKEFES-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCN(C1)C2=CC(=NC=C2)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2821292.png)
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B2821294.png)
![N-benzyl-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2821295.png)
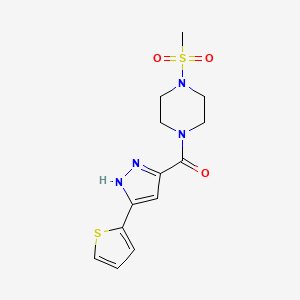
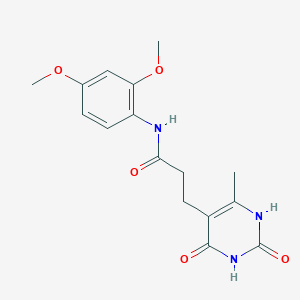

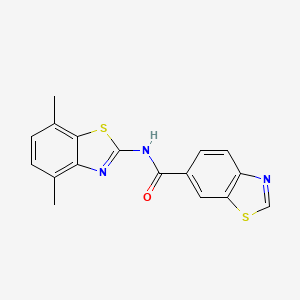
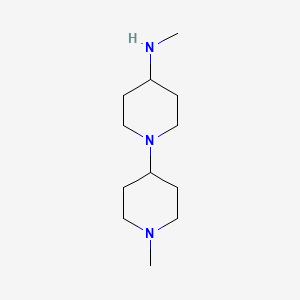

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2821307.png)
![2-Chloro-N-[3-(oxan-2-yl)prop-2-ynyl]acetamide](/img/structure/B2821308.png)
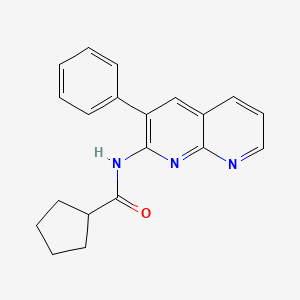
![2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2821313.png)
